1-[(Z)-(2-fluorophenyl)methylideneamino]-3-phenylthiourea
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Overview
Description
1-[(Z)-(2-fluorophenyl)methylideneamino]-3-phenylthiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a thiourea moiety
Preparation Methods
The synthesis of 1-[(Z)-(2-fluorophenyl)methylideneamino]-3-phenylthiourea typically involves the reaction of 2-fluorobenzaldehyde with phenylthiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-fluorobenzaldehyde+phenylthiourea→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-[(Z)-(2-fluorophenyl)methylideneamino]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Z)-(2-fluorophenyl)methylideneamino]-3-phenylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(Z)-(2-fluorophenyl)methylideneamino]-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-[(Z)-(2-fluorophenyl)methylideneamino]-3-phenylthiourea can be compared with other similar compounds, such as:
Thiourea derivatives: Compounds with similar thiourea moieties but different substituents on the phenyl or fluorophenyl groups.
Fluorophenyl compounds: Compounds containing fluorophenyl groups but different functional groups attached to them.
Phenylthiourea compounds: Compounds with phenylthiourea moieties but different substituents on the phenyl group.
The uniqueness of this compound lies in its specific combination of fluorophenyl and phenylthiourea groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various fields of scientific research Its unique chemical structure and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
1-[(Z)-(2-fluorophenyl)methylideneamino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S/c15-13-9-5-4-6-11(13)10-16-18-14(19)17-12-7-2-1-3-8-12/h1-10H,(H2,17,18,19)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIPQSKPRJVYFB-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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